molecular formula C4H7NO2 B8076821 Isocyanodimethoxymethane

Isocyanodimethoxymethane

Cat. No.: B8076821
M. Wt: 101.10 g/mol
InChI Key: GJONYNXRUMSBBI-UHFFFAOYSA-N
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Description

Isocyanodimethoxymethane is an organic compound characterized by the presence of an isocyanide group attached to a dimethoxymethane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Isocyanodimethoxymethane can be synthesized through the dehydration of N-substituted formamides using phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C . This method offers several advantages, including increased synthesis speed, relatively mild conditions, and rapid access to large numbers of functionalized isocyanides with excellent purity.

Industrial Production Methods: The industrial production of this compound typically involves the use of formamides and phosphorus oxychloride, leveraging the same dehydration reaction. The process is optimized for large-scale production, ensuring high yields and minimal waste.

Chemical Reactions Analysis

Types of Reactions: Isocyanodimethoxymethane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where the isocyanide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and other reduced compounds.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Isocyanodimethoxymethane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of isocyanodimethoxymethane involves its ability to act as both a nucleophile and an electrophile due to the presence of the isocyanide group. This dual reactivity allows it to participate in various chemical reactions, forming stable intermediates and final products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    Isocyanomethane: Similar in structure but lacks the dimethoxy groups.

    Dimethoxyisocyanide: Similar but with different substitution patterns on the isocyanide group.

    Isocyanodimethoxyethane: Similar but with an ethane backbone instead of methane.

Uniqueness: Isocyanodimethoxymethane is unique due to its specific combination of the isocyanide group with a dimethoxymethane moiety, which imparts distinct reactivity and properties compared to other isocyanides. This uniqueness makes it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

isocyano(dimethoxy)methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-5-4(6-2)7-3/h4H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJONYNXRUMSBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC([N+]#[C-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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